REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH2:11]([N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)[CH3:12].C(=O)([O-])[O-].[K+].[K+]>ClCCl>[CH2:11]([N:13]1[CH2:18][CH2:17][N:16]([C:6]([C:5]2[CH:9]=[CH:10][C:2]([I:1])=[CH:3][CH:4]=2)=[O:7])[CH2:15][CH2:14]1)[CH3:12] |f:2.3.4|
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Name
|
|
Quantity
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2.67 g
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Type
|
reactant
|
Smiles
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IC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N1CCNCC1
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a 100 mL round bottom flask was placed
|
Type
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CUSTOM
|
Details
|
The flask was placed in an ice water bath
|
Type
|
STIRRING
|
Details
|
to stir for 10 days at room temperature
|
Duration
|
10 d
|
Type
|
EXTRACTION
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Details
|
the product was extracted with ethyl acetate (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a silica plug
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCN(CC1)C(=O)C1=CC=C(C=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |